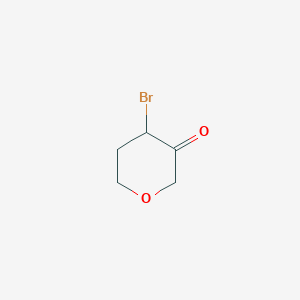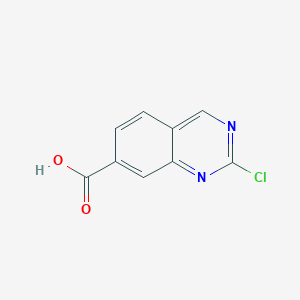![molecular formula C12H14N2O2 B13008857 7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)
7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound characterized by a unique structure that combines an indoline and a pyrrolidine ring system
Vorbereitungsmethoden
The synthesis of 7-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of ethyl glycinate hydrochloride with dimethyl acetylenedicarboxylate to generate azomethine ylides in situ. These ylides then react with 3-phenacylideneoxindoline-2-ones in ethanol to yield polysubstituted spiro[indoline-3,3’-pyrrolidines] in good yields . Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
7-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of biological systems due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 7-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
7-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one can be compared with other spirocyclic compounds, such as:
Spiropyrans: These compounds are known for their photochromic properties and are used in smart materials.
Pyrrolopyrazines: These compounds exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
The uniqueness of 7-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one lies in its specific structural features and the resulting biological and chemical properties.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
7-methoxyspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-16-9-4-2-3-8-10(9)14-11(15)12(8)5-6-13-7-12/h2-4,13H,5-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
JLIXUTLVJZTUJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1NC(=O)C23CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


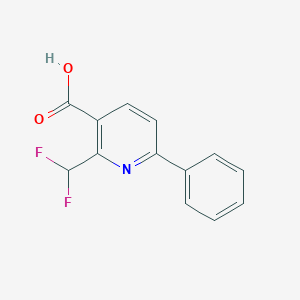
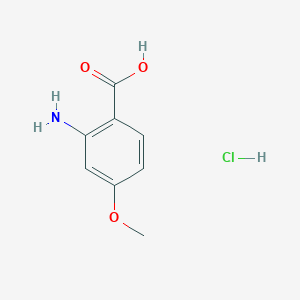
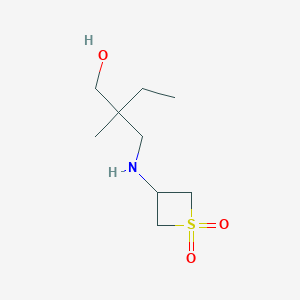
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)
![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)
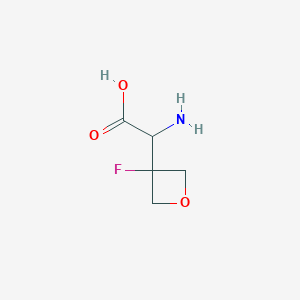
![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)

![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)

